N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride
Description
Historical Evolution of Benzothiazole Pharmacophores
The benzothiazole nucleus first gained prominence in the mid-20th century with the discovery of its antitumor properties. Early analogs like 2-(4-aminophenyl)benzothiazole (CJM-126) demonstrated nanomolar-range cytotoxicity against breast, ovarian, and renal cancer cell lines. These compounds were found to act via cytochrome P450 1A1 (CYP1A1)-mediated metabolic activation, generating electrophilic species that form DNA adducts and trigger apoptosis.
Key milestones in benzothiazole development include:
- Metabolic Optimization : Fluorination at the 5-position of the benzothiazole ring blocked the formation of inactive 6-hydroxylated metabolites, enhancing bioavailability.
- Prodrug Strategies : To address poor solubility, prodrugs such as amino acid conjugates were developed, enabling clinical translation.
- Multitarget Applications : By the 2010s, benzothiazoles expanded into antimicrobial research, particularly as efflux pump inhibitors against Gram-negative pathogens like Acinetobacter baumannii.
Position in Contemporary Research
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride occupies a unique niche due to its dual benzothiazole rings and morpholinopropyl side chain. Structural analysis reveals critical features:
| Structural Component | Functional Role |
|---|---|
| Benzothiazole core (x2) | Facilitates intercalation with biomolecular targets |
| 6-Methyl substitution | Enhances metabolic stability |
| Morpholinopropyl linker | Improves aqueous solubility |
| Carboxamide group | Enables hydrogen bonding with enzymatic active sites |
This compound’s design reflects lessons from earlier analogs:
- The morpholine moiety addresses historical challenges with benzothiazole hydrophobicity, as seen in related compounds like N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride.
- Dual benzothiazole units may synergistically enhance target engagement, a strategy validated in pharmacophore models for AdeABC efflux pump inhibition.
Significance in Medicinal Chemistry and Drug Discovery
The compound’s significance stems from three innovations:
- Enhanced Selectivity : Unlike first-generation benzothiazoles, which relied on CYP1A1 activation, this derivative’s carboxamide group allows direct interaction with target proteins, reducing off-target effects.
- Dual-Mode Action : Preliminary data suggest concurrent inhibition of:
- Synthetic Flexibility : The morpholinopropyl side chain permits modular derivatization, enabling rapid optimization of pharmacokinetic properties.
Research Trajectory and Current Scientific Interest
Ongoing studies focus on:
- Structure-Activity Relationship (SAR) Profiling : Systematic variation of substituents at the 6-position (methyl vs. ethoxy) to optimize potency.
- Polypharmacology Applications : Exploiting dual benzothiazole units for multitarget engagement in oncology and anti-infective therapy.
- Computational Modeling : HipHop-generated pharmacophores predict that the nitrogen in the thiazole ring and the carboxamide oxygen are critical for target binding, guiding future analog design.
Current clinical interest centers on overcoming multidrug resistance in both chemotherapy (via AhR modulation) and antimicrobial therapy (via efflux pump inhibition).
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S2.ClH/c1-16-3-5-19-21(13-16)31-23(25-19)27(8-2-7-26-9-11-29-12-10-26)22(28)17-4-6-18-20(14-17)30-15-24-18;/h3-6,13-15H,2,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMFZZBFLBAPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC5=C(C=C4)N=CS5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the benzo[d]thiazole ring via electrophilic substitution reactions, often using methylating agents such as methyl iodide.
Attachment of the Morpholinopropyl Group: The morpholinopropyl group is attached through nucleophilic substitution reactions, where the benzo[d]thiazole derivative reacts with 3-chloropropylmorpholine under basic conditions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide linkage, typically through the reaction of the benzo[d]thiazole derivative with a suitable carboxylic acid chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinopropyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized benzo[d]thiazole derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Substituted morpholinopropyl derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of benzothiazole, including the compound , exhibit cytotoxic effects against various cancer cell lines. In particular:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by promoting DNA fragmentation and inhibiting cell proliferation. Studies have shown that similar benzothiazole derivatives can cause single and double-strand DNA breaks, leading to cell cycle arrest and apoptosis in melanoma cells .
- Case Studies : In vitro studies have demonstrated that compounds with similar structures inhibit the growth of leukemia and solid tumor-derived cell lines, suggesting that N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride may be effective against drug-resistant cancers .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are another area of interest:
- Bacterial Resistance : Some studies have evaluated the effectiveness of these compounds against Gram-positive and Gram-negative bacteria. However, findings indicate limited antimicrobial activity for certain derivatives, which necessitates further exploration of structure-activity relationships to enhance efficacy .
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent:
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, altering signal transduction pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular ion homeostasis.
Comparison with Similar Compounds
Key Observations:
Structural Differences: The target compound lacks the β-lactam ring critical for cephalosporins’ antibacterial activity. Instead, its bis-benzothiazole system may favor interactions with kinases or DNA.
Biological Activity :
- Cephalosporins in Table 1 exhibit antibacterial action via cell wall synthesis inhibition, while the target compound’s benzothiazole core aligns with reported kinase inhibitors (e.g., ERBB2 or EGFR inhibitors).
Solubility :
- The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to the carboxylic acid forms of cephalosporins, which may require parenteral administration.
Research Findings and Limitations
No direct comparative pharmacological studies between the target compound and the listed cephalosporins were identified in the provided evidence. However, structural analysis suggests divergent therapeutic applications:
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with morpholinopropyl amines under specific conditions to yield the desired carboxamide structure. The synthetic route often employs methods such as microwave-assisted synthesis or reflux in organic solvents, which enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on benzothiazole derivatives have shown that they can be effective against a range of bacteria and fungi. However, specific studies on this compound have yet to definitively establish its efficacy against specific microbial strains.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Benzothiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines. For example, a study demonstrated that certain benzothiazole compounds showed cytotoxicity against leukemia and solid tumor-derived cell lines, indicating a promising avenue for further investigation into the anticancer effects of this compound .
The mechanisms through which benzothiazole derivatives exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Many compounds interfere with key enzymes involved in cellular processes.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancerous cells.
- Antioxidant Properties : Certain derivatives demonstrate the ability to scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative stress.
Case Studies
- Cytotoxicity Assays : In vitro studies have been conducted using human cell lines to evaluate the cytotoxic effects of this compound. Results indicated significant inhibition of cell growth at varying concentrations, suggesting a dose-dependent response.
- Antimicrobial Testing : In a comparative study, several benzothiazole derivatives were tested against common pathogens. While some exhibited strong antimicrobial activity, further research is needed to assess the specific efficacy of this compound.
Data Tables
Q & A
Q. What are the critical steps in designing a synthetic route for this compound?
Answer: The synthesis of benzothiazole derivatives typically involves:
- Amide bond formation : Carboxamide linkages are formed using coupling agents like HATU or DCC in anhydrous conditions, as seen in analogous thiazole carboxamide syntheses .
- Substituent introduction : The morpholinopropyl group can be attached via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Salt formation : Hydrochloride salts are generated by treating the free base with HCl in polar solvents (e.g., ethanol), followed by recrystallization .
Key considerations : Solvent choice (DMF for solubility vs. THF for steric hindrance), temperature control (reflux for amidation), and purification methods (column chromatography or HPLC) .
Q. Which spectroscopic methods are most reliable for structural confirmation?
Answer:
- 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ 2.5 ppm, morpholine protons at δ 3.4–3.7 ppm) and carbon backbone .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) and detects impurities .
- IR spectroscopy : Validates functional groups (amide C=O stretch ~1650 cm⁻¹, morpholine C-O-C ~1100 cm⁻¹) .
Purity assessment : HPLC with C18 columns (≥98% purity threshold) and retention time consistency .
Q. How is the antioxidant activity of this compound screened in vitro?
Answer:
- DPPH assay : Measures radical scavenging via UV-Vis absorbance at 517 nm. A dose-response curve (10–100 µM) quantifies IC₅₀ values .
- ABTS assay : Similar methodology but uses a different radical species for cross-validation .
Controls : Ascorbic acid (positive control) and solvent-only blanks. Activity discrepancies may arise from pH-dependent solubility, as seen in thiadiazole derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized when steric hindrance from the morpholinopropyl group occurs?
Answer:
- Solvent optimization : Use high-polarity solvents (e.g., DMF) to improve reagent solubility .
- Catalytic additives : Employ KI or crown ethers to enhance nucleophilic substitution efficiency .
- Microwave-assisted synthesis : Reduces reaction time and improves yield by 15–20% compared to conventional heating .
Case study : Analogous thiazole syntheses achieved 70% yields via microwave irradiation at 120°C for 1 hour .
Q. What strategies resolve contradictions in bioactivity data across studies?
Answer:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (pH 7.4, 37°C) .
- Metabolic stability testing : Evaluate compound degradation in microsomal assays to explain variable IC₅₀ values .
- Structural analogs : Compare activity trends with derivatives lacking the morpholinopropyl group to isolate functional group contributions .
Q. How do computational methods predict biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinase enzymes (e.g., EGFR). The morpholine moiety often engages in hydrogen bonding with active-site residues .
- QSAR modeling : Correlates electronic descriptors (e.g., logP, HOMO-LUMO gaps) with observed activities to guide structural modifications .
Validation : Experimental IC₅₀ values should align with docking scores (Pearson’s r > 0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
